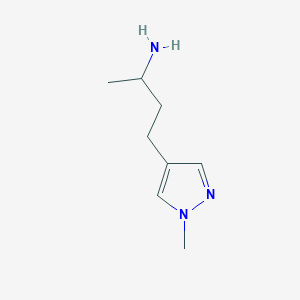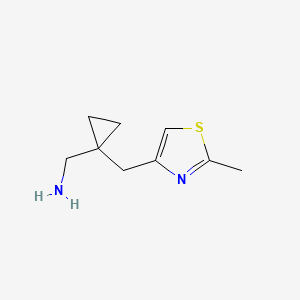
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine is a chemical compound with the molecular formula C9H14N2S and a molecular weight of 182.29 g/mol . This compound features a cyclopropyl group attached to a methanamine moiety, which is further linked to a 2-methylthiazolyl group. The presence of the thiazole ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethanamine with 2-methylthiazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring or the cyclopropyl group.
Substitution: Substituted thiazole or cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing
Wirkmechanismus
The mechanism of action of (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The cyclopropyl group may enhance the compound’s stability and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methylthiazol-4-yl)methanamine: Lacks the cyclopropyl group, which may affect its chemical properties and biological activities.
Cyclopropylmethanamine: Does not contain the thiazole ring, leading to different reactivity and applications.
Uniqueness
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine is unique due to the combination of the cyclopropyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C9H14N2S |
|---|---|
Molekulargewicht |
182.29 g/mol |
IUPAC-Name |
[1-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C9H14N2S/c1-7-11-8(5-12-7)4-9(6-10)2-3-9/h5H,2-4,6,10H2,1H3 |
InChI-Schlüssel |
IACYFYGJJNZUKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)CC2(CC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


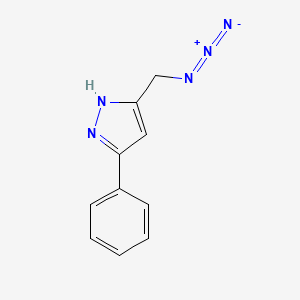
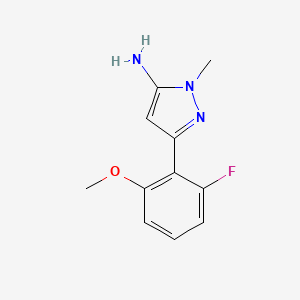

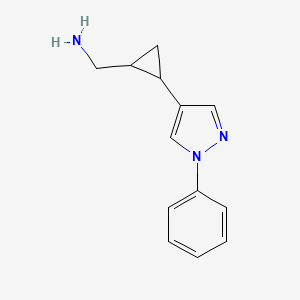
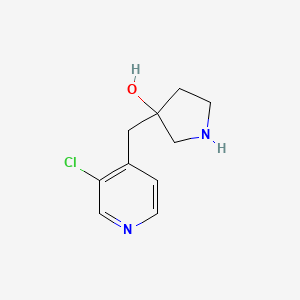
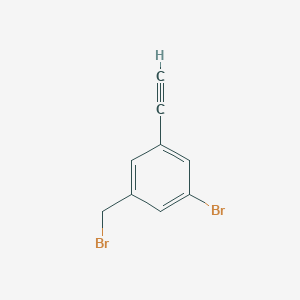
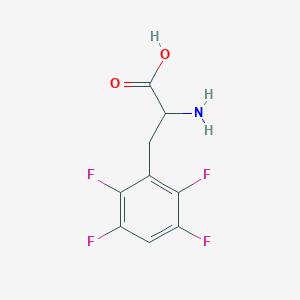
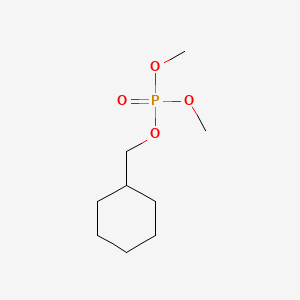
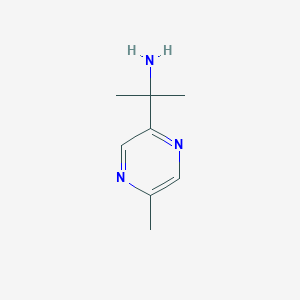

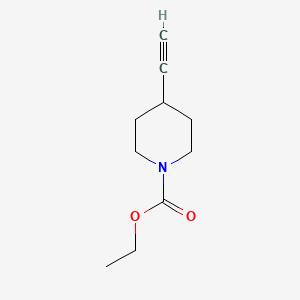
![1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B15319623.png)

